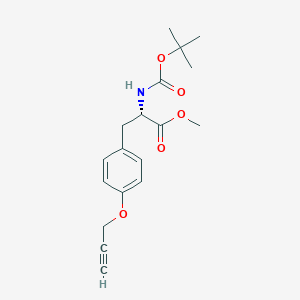

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate

Description

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate is a chiral, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester, and a propargyl ether-substituted phenyl group. Its molecular formula is C₁₈H₂₃NO₅, with a molecular weight of 333.38 g/mol . The compound is typically stored at 2–8°C in a dry environment to prevent degradation. It serves as a critical intermediate in medicinal chemistry, particularly for synthesizing covalent inhibitors or click chemistry-enabled probes due to its alkyne functionality .

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHECJNHLEHWVDU-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate, commonly referred to as Methyl (S)-Boc-amino compound, is a synthetic organic molecule with potential biological activity. This compound has garnered interest due to its structural features, which suggest various pharmacological applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of Methyl (S)-Boc-amino compound can be represented by the following molecular formula and IUPAC name:

- Molecular Formula : C18H23NO5

- IUPAC Name : this compound

- CAS Number : 949894-57-9

Research indicates that Methyl (S)-Boc-amino compound exhibits several biological activities, primarily through its interaction with various biological targets. The mechanisms of action include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, mitigating oxidative stress in cells.

- Antimicrobial Activity : Some derivatives related to this compound have shown promising antimicrobial properties against various pathogens.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of Methyl (S)-Boc-amino compound and its derivatives. The results indicated that the compound exhibited significant radical scavenging activity, particularly against DPPH radicals.

| Compound | IC50 (µM) |

|---|---|

| Methyl (S)-Boc-amino | 15.2 |

| Ascorbic Acid | 12.8 |

| Trolox | 10.5 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The study revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Methyl (S)-Boc-amino compound has not been extensively characterized; however, preliminary assessments suggest moderate absorption and distribution characteristics in biological systems. Toxicological studies indicate low acute toxicity levels, making it a candidate for further development in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, the incorporation of the tert-butoxycarbonyl group facilitates the protection of amino functionalities during multi-step syntheses, which is crucial for developing complex pharmaceuticals .

1.2 Potential Therapeutic Applications

Research indicates that derivatives of this compound may possess therapeutic potential in treating various conditions. For example, studies have shown that modifications to the phenyl ring can lead to compounds with improved efficacy as agonists for certain receptors, such as the APJ receptor, which is linked to cardiovascular and metabolic diseases .

Drug Development

2.1 Targeted Drug Delivery

The compound's unique structural features make it suitable for use in targeted drug delivery systems. By attaching it to nanoparticles or other carriers, researchers can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic profiles .

2.2 Prodrug Strategies

Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate can also function as a prodrug. Its design allows for controlled release mechanisms where the active drug is released upon enzymatic cleavage in vivo. This approach is particularly useful in optimizing pharmacokinetics and minimizing side effects .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in various biochemical assays to study enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a valuable tool for understanding metabolic pathways and identifying potential drug targets .

3.2 Structural Biology

In structural biology, this compound can be employed as a ligand in crystallography studies to elucidate the binding sites and conformational dynamics of proteins. Such studies are essential for rational drug design and understanding protein-ligand interactions at a molecular level .

Case Studies

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne in the prop-2-yn-1-yloxy group undergoes regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is pivotal for generating bioactive triazole-linked nucleoside analogs.

Example Reaction

Reaction of 4’-azidothymidine (5) with the alkyne group of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate:

text4’-azidothymidine + Alkyne → 1-((2R,4S,5R)-5-(4-Cyclopentyl-1H-1,2,3-triazol-1-yl)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (9b)

Conditions :

-

Catalyst: Cu(I) (e.g., CuSO₄/sodium ascorbate)

-

Solvent: THF/H₂O or t-BuOH/H₂O

-

Temperature: Room temperature or 50–60°C

Reported Outcomes

| Product | Yield | Key Characterization Data |

|---|---|---|

| Compound 9b | 52% | NMR (CD₃OD): δ 7.73 (s, 1H), 6.57 (t, J = 6.6 Hz, 1H), 1.80 (s, 3H) |

| Compound 9d | 72% | NMR (CD₃OD): δ 8.44 (s, 1H), 7.81–7.85 (m, 3H), 1.91 (s, 3H) |

Boc Deprotection

The Boc group is selectively cleaved under acidic conditions to expose the primary amine, enabling further functionalization (e.g., peptide coupling).

Typical Conditions :

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Time: 1–2 hours at 0–25°C

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Outcome :

-

Generates the free amine intermediate, which can be isolated or directly used in subsequent reactions .

Ester Hydrolysis

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, enhancing water solubility for biological assays.

Standard Protocol :

-

Reagent: LiOH or NaOH in THF/H₂O or MeOH/H₂O

-

Temperature: 25–50°C

-

Time: 2–6 hours

Example Application :

Hydrolysis of the methyl ester facilitates conjugation with hydroxyl-containing substrates (e.g., sugars) via carbodiimide-mediated coupling .

Propargyl Ether Reactivity

The prop-2-yn-1-yloxy group participates in nucleophilic substitutions or transition metal-catalyzed cross-couplings:

a. Sonogashira Coupling

-

Conditions : Pd(PPh₃)₄/CuI, aryl halides, amine base (e.g., Et₃N)

-

Outcome : Forms carbon-carbon bonds with aryl/alkynyl halides.

b. Alkyne-Alkyne Homocoupling

-

Conditions : Glaser-Hay conditions (CuCl, TMEDA, O₂)

-

Outcome : Generates conjugated diynes for extended π-systems.

Benzoylation of Hydroxyl Groups

While the parent compound lacks free hydroxyls, derivatives with hydroxyl groups (e.g., after Boc deprotection) undergo benzoylation:

Protocol :

-

Reagent: Benzoyl chloride, DMAP (catalyst), pyridine

-

Conditions: 0–25°C, 2–4 hours

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a family of Boc-protected amino acid esters with diverse aromatic substituents. Below is a detailed comparison with structurally related derivatives:

Q & A

Q. Advanced Considerations

- Catalyst selection : Pd(OAc)₂ or PdCl₂ may influence regioselectivity in propargyl coupling.

- Purification : Automated chromatography vs. preparative HPLC (as in ) affects recovery of enantiomerically pure product.

Which analytical techniques are critical for confirming the structure and purity of this compound, particularly its stereochemistry?

Q. Basic Characterization

Q. Advanced Analysis

- LC-MS/MS : Detects trace impurities from side reactions (e.g., alkyne dimerization).

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives (as seen in for structurally similar esters).

What safety protocols are recommended for handling this compound, given its reactive functional groups?

Q. Basic Safety Measures

Q. Advanced Hazard Mitigation

- Propargyl group risks : Monitor for exothermic decomposition during prolonged storage. highlights similar compounds requiring inert atmosphere storage for alkynes.

- Spill response : Use sand or vermiculite (avoid water due to potential ester hydrolysis).

How can researchers optimize reaction conditions to improve yield or reduce byproducts in propargyl ether formation?

Q. Advanced Experimental Design

- DoE (Design of Experiments) : Vary equivalents of propargylating agent (1.0–2.0 equiv) and temperature (RT vs. 50°C) to map yield vs. side-product trends (e.g., alkyne oligomers). emphasizes DoE for flow-chemistry optimizations.

- Catalyst screening : Test Pd/Cu bimetallic systems for enhanced coupling efficiency.

How should researchers resolve contradictions in reported yields or enantiomeric ratios across different synthetic protocols?

Q. Methodological Troubleshooting

- Precursor quality : Ensure iodophenyl precursor is anhydrous (trace moisture degrades Pd catalysts, lowering yields as in ).

- Purification artifacts : Compare column chromatography (hexane:AcOEt in ) vs. HPLC (DCM:MeOH in ) to isolate stereochemical drift.

- Kinetic vs. thermodynamic control : Monitor reaction time—prolonged stirring may racemize the Boc-protected amine.

What strategies stabilize this compound against degradation during long-term storage or under experimental conditions?

Q. Advanced Stability Solutions

- Lyophilization : Convert to a stable powder if hydrolysis-prone (as suggested in for acid derivatives).

- Inert additives : Add molecular sieves (3Å) to storage vials to scavenge moisture.

- Light sensitivity : Amber glass vials prevent UV-induced alkyne decomposition.

What mechanistic insights exist for the β-arylation or propargylation reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.